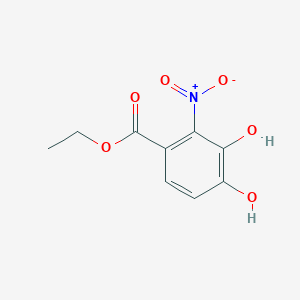

Ethyl 3,4-dihydroxy-2-nitrobenzoate

Description

Significance within Organic Synthesis and Medicinal Chemistry Contexts

While specific research on Ethyl 3,4-dihydroxy-2-nitrobenzoate is limited, its significance can be inferred from its parent compound, ethyl 3,4-dihydroxybenzoate (EDHB), and the functional role of the nitro group.

Ethyl 3,4-dihydroxybenzoate (EDHB) , also known as ethyl protocatechuate, is a subject of considerable interest in medicinal chemistry. It is recognized as a competitive inhibitor of prolyl hydroxylase domain enzymes (PHDs). chemicalbook.commedchemexpress.comnih.gov This inhibition stabilizes the hypoxia-inducible factor (HIF-1α), a key regulator in cellular responses to low oxygen. medchemexpress.comnih.gov This mechanism gives EDHB a range of potential therapeutic applications, including:

Cardioprotection : It has been shown to protect the myocardium from ischemia-reperfusion injury. medchemexpress.com

Anti-cancer activity : Studies have indicated that EDHB can induce autophagy and apoptosis in certain cancer cells. medchemexpress.comnbinno.com

Antioxidant properties : The presence of the catechol (3,4-dihydroxy) moiety confers significant antioxidant activity, allowing it to mitigate oxidative stress. chemicalbook.comnih.gov

Bone Metabolism : It has been observed to promote osteoblast differentiation and inhibit osteoclast activity, suggesting a role in bone tissue engineering. medchemexpress.com

In organic synthesis, EDHB serves as a versatile building block. nbinno.com The hydroxyl and ester groups can be further modified to create more complex molecules. nbinno.com

The introduction of a nitro group at the 2-position would be expected to significantly alter the properties of the parent molecule. Nitro groups are strong electron-withdrawing groups, which would decrease the electron density of the aromatic ring and influence the acidity of the phenolic hydroxyl groups. In a medicinal chemistry context, the nitro group can act as a key pharmacophore, potentially participating in hydrogen bonding or acting as a bioisostere for other functional groups. Furthermore, aromatic nitro compounds are often precursors to amino compounds via reduction, opening up a pathway to a new class of derivatives with different biological activities. For instance, the reduction of ethyl 4-nitrobenzoate (B1230335) to ethyl 4-aminobenzoate (B8803810) is a common synthetic transformation. orgsyn.org

Overview of Benzene (B151609) Carboxylate Derivatives in Chemical Science

Benzene carboxylate derivatives, which include a carboxyl group or its ester attached to a benzene ring, are a fundamental class of compounds in chemical science. This category encompasses a wide array of natural and synthetic molecules with diverse applications.

In the field of organic synthesis , benzene carboxylate derivatives are invaluable intermediates. The carboxylate group can be converted into other functional groups such as amides, acyl halides, and alcohols. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups to build molecular complexity.

In medicinal chemistry , this structural motif is present in a multitude of pharmaceutical agents. The benzene ring often serves as a scaffold to orient functional groups in three-dimensional space for optimal interaction with biological targets like enzymes and receptors. The carboxylate group can act as a hydrogen bond acceptor or donor, contributing to the binding affinity of a drug molecule.

Furthermore, benzene carboxylate derivatives are prevalent in materials science , where they are used as precursors for polymers, liquid crystals, and other functional materials. Their rigid aromatic core can impart desirable thermal and mechanical properties to these materials.

Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables provide information on the closely related parent compound, Ethyl 3,4-dihydroxybenzoate, and other relevant benzoate (B1203000) derivatives.

Table 1: Physicochemical Properties of Ethyl 3,4-dihydroxybenzoate and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| Ethyl 3,4-dihydroxybenzoate | 3943-89-3 | C₉H₁₀O₄ | 182.17 | 132-134 chemicalbook.com |

| Ethyl 3-nitrobenzoate | 618-98-4 | C₉H₉NO₄ | 195.17 | 40-43 fishersci.com |

Table 2: Spectroscopic Data for Ethyl 3-nitrobenzoate

| Spectral Data Type | Values |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.87 (d, J = 1.7 Hz, 1H), 8.54–8.25 (m, 2H), 7.67 (t, J = 8.0 Hz, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.44 (t, J = 7.1 Hz, 3H) rsc.org |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 164.42, 148.19, 135.24, 132.17, 129.54, 127.25, 124.50, 61.91, 14.24 rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,4-dihydroxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c1-2-16-9(13)5-3-4-6(11)8(12)7(5)10(14)15/h3-4,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFZYMBKOJRVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3,4 Dihydroxy 2 Nitrobenzoate and Its Precursors

Strategies for Benzene (B151609) Ring Functionalization

The construction of the ethyl 3,4-dihydroxy-2-nitrobenzoate molecule hinges on the precise functionalization of a benzene ring. This process typically involves the sequential introduction of hydroxyl, ethyl ester, and nitro groups into specific positions.

O-Alkylation and Esterification Routes to Dihydroxybenzoate Precursors

The journey towards this compound often begins with the synthesis of a dihydroxybenzoate precursor. A common starting material is 3,4-dihydroxybenzoic acid. The hydroxyl groups of this acid are typically protected before subsequent reactions. One method involves O-alkylation, where an alkyl group is attached to the oxygen atoms of the hydroxyl groups. For instance, treatment with 2-methoxyethanol (B45455) can yield 3,4-bis(2-methoxyethoxy)benzoic acid.

Following the protection of the hydroxyl groups, the carboxylic acid functional group is converted into an ethyl ester. This esterification is a crucial step to produce the "ethyl" part of the target molecule's name. The resulting compound is ethyl 3,4-bis(2-methoxyethoxy)benzoate. chemicalbook.comtcichemicals.com This intermediate is a key precursor in the synthesis of various compounds, including pharmaceuticals. chemicalbook.com

The following table outlines the key reactants and products in this preparatory phase:

| Reactant | Reagent/Condition | Product |

| 3,4-Dihydroxybenzoic acid | 2-Methoxyethanol | 3,4-bis(2-Methoxyethoxy)benzoic Acid |

| 3,4-bis(2-Methoxyethoxy)benzoic Acid | Ethanol (B145695), Acid catalyst | Ethyl 3,4-bis(2-methoxyethoxy)benzoate |

Regioselective Nitration of Aromatic Systems

Nitration, the introduction of a nitro group (-NO2) onto an aromatic ring, is a fundamental reaction in organic chemistry. ias.ac.infrontiersin.org The position of this new substituent is critical and is guided by the existing functional groups on the ring. This directional influence is known as regioselectivity. In the synthesis of this compound, the precise placement of the nitro group at the 2-position is paramount.

The traditional method for nitration involves a mixture of concentrated nitric acid and sulfuric acid. orgsyn.orggoogle.comsouthalabama.edu However, this method can be harsh and may lead to the formation of unwanted byproducts. frontiersin.orgresearchgate.net Consequently, researchers have explored alternative nitrating agents and conditions to achieve higher regioselectivity and milder reaction environments. frontiersin.orgrsc.org

With the precursor ethyl 3,4-bis(2-methoxyethoxy)benzoate in hand, the next critical step is nitration. pharmaffiliates.combldpharm.comsigmaaldrich.com The two ether-linked protecting groups and the ethyl ester group on the benzene ring direct the incoming nitro group primarily to the position between the ester and one of the ether groups. This regioselective nitration yields ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate. pharmaffiliates.com The final step to obtain this compound involves the removal of the 2-methoxyethoxy protecting groups, typically through a hydrolysis reaction.

Advanced Synthetic Approaches

The field of chemical synthesis is continually evolving, with a strong emphasis on developing more efficient, environmentally friendly, and safer processes.

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of nitrobenzoate synthesis, this translates to exploring alternatives to traditional nitrating agents and solvents. For example, the use of solid acid catalysts like zeolites is being investigated to replace corrosive liquid acids. ias.ac.inresearchgate.net Zeolites can offer enhanced regioselectivity due to their defined pore structures. ias.ac.in Microwave-assisted and ultrasound-assisted nitration reactions are also being explored to reduce reaction times and energy consumption. researchgate.netscirp.org

Novel Catalytic Systems in Nitrobenzoate Synthesis

Reduction Reactions of the Nitro Group

The reduction of the aromatic nitro group to an amino group is a pivotal transformation, as it converts the electron-withdrawing nature of the nitro substituent into the electron-donating character of an amine. This reaction fundamentally alters the molecule's electronic properties and opens up pathways for further derivatization, particularly in the construction of heterocyclic systems. The resulting compound, ethyl 2-amino-3,4-dihydroxybenzoate, is a valuable precursor for various complex molecular scaffolds.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Common Catalysts and Conditions:

Palladium on Carbon (Pd/C): This is one of the most common and effective catalysts for nitro group reduction. The reaction is typically carried out in a solvent such as ethanol or ethyl acetate (B1210297) under a hydrogen atmosphere. The pressure of hydrogen gas can range from atmospheric to higher pressures (e.g., 50-100 psig) to facilitate the reaction. google.com

Platinum-based Catalysts: Catalysts like platinum(IV) oxide (Adam's catalyst) are also highly effective for the hydrogenation of nitroaromatics. mdpi.com

Raney Nickel: This catalyst is another option, particularly useful when trying to avoid the reduction of other functional groups that might be sensitive to palladium, such as certain protecting groups or halides.

Catalytic Transfer Hydrogenation (CTH): An alternative to using pressurized hydrogen gas is catalytic transfer hydrogenation. This method utilizes a hydrogen donor molecule in the presence of a catalyst. A common and effective system is the use of ammonium (B1175870) formate (B1220265) (HCOONH₄) as the hydrogen donor with a Pd/C catalyst. mdpi.com This approach is often advantageous due to its operational simplicity and milder reaction conditions, avoiding the need for specialized high-pressure hydrogenation equipment. The reaction tolerates a variety of functional groups, making it suitable for complex molecules. mdpi.com

The general mechanism for catalytic hydrogenation of a nitro group involves its stepwise reduction on the catalyst surface, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. mdpi.com For this compound, the expected product of complete hydrogenation of the nitro group is ethyl 2-amino-3,4-dihydroxybenzoate.

Table 1: Common Catalytic Hydrogenation Methods for Aromatic Nitro Group Reduction

| Catalyst System | Hydrogen Source | Typical Solvents | Key Features |

|---|---|---|---|

| Pd/C | H₂ gas | Ethanol, Methanol (B129727), Ethyl Acetate | Highly efficient; widely used. google.com |

| PtO₂ (Adam's Catalyst) | H₂ gas | Acetic Acid, Ethanol | Very active catalyst. mdpi.com |

| Raney Nickel | H₂ gas | Ethanol | Useful alternative to Pd/C. |

| Pd/C & Ammonium Formate | Ammonium Formate | Methanol, Ethanol | Avoids pressurized H₂; mild conditions. mdpi.com |

Given the presence of multiple functional groups in this compound, chemo-selectivity—the reduction of the nitro group without affecting the ester or causing unwanted side reactions with the hydroxyl groups—is a significant consideration. While catalytic hydrogenation is often selective for the nitro group, other reagents can also be employed, particularly when specific sensitivities are present in the molecule.

Metal-Acid Systems: The reduction of nitroarenes can be achieved using metals in acidic media. Common examples include iron in acetic acid or hydrochloric acid (Fe/HCl), and tin(II) chloride (SnCl₂) in hydrochloric acid. These methods are generally robust but the harsh acidic conditions might lead to the hydrolysis of the ethyl ester functionality, yielding the corresponding carboxylic acid (2-amino-3,4-dihydroxybenzoic acid).

Sulfide (B99878) Reagents: Reagents like sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used for the reduction of nitro groups. These are often employed for selective reductions in molecules with multiple nitro groups, but their applicability would depend on the specific substrate.

For a closely related compound, 2,3-dihydroxy-4-nitrobenzoic acid, the nitro group can be reduced to an amino group to form 2,3-dihydroxy-4-aminobenzoic acid under suitable conditions, such as using zinc in an acidic medium or through catalytic hydrogenation. This suggests that similar methods would be effective for this compound, with the primary concern being the stability of the ester group under certain conditions.

Reactions Involving Hydroxyl and Ester Functionalities

The catechol (1,2-dihydroxybenzene) and ethyl ester moieties of the molecule allow for a range of chemical modifications, although their reactivity is influenced by the neighboring nitro group.

The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, 3,4-dihydroxy-2-nitrobenzoic acid. This reaction is typically carried out under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Heating the ester in the presence of an aqueous acid (e.g., HCl or H₂SO₄) will yield the carboxylic acid.

Base-Mediated Saponification: Treatment with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup, will also produce the carboxylic acid.

Transesterification, the conversion of one ester to another, can be achieved by heating the ethyl ester in an excess of another alcohol in the presence of an acid or base catalyst. For instance, refluxing in methanol with a catalytic amount of sulfuric acid would yield mthis compound.

The two phenolic hydroxyl groups are nucleophilic and can be derivatized through various reactions, most commonly etherification or esterification. Such derivatization is often performed to protect the hydroxyl groups during other chemical transformations or to modify the molecule's biological properties.

Common derivatization reactions include:

Ether Formation: The hydroxyl groups can be converted to ethers by reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., K₂CO₃, NaH). Due to the presence of two adjacent hydroxyl groups, it is possible to form a cyclic ether bridge by reacting with a dihaloalkane, such as dibromomethane (B42720) or 1,2-dibromoethane, to form a methylenedioxy or ethylenedioxy bridge, respectively.

Ester Formation: Acylation with acyl chlorides or acid anhydrides (e.g., acetyl chloride, acetic anhydride) in the presence of a base (e.g., pyridine, triethylamine) will convert the hydroxyl groups to esters.

The reactivity of the two hydroxyl groups at the C-3 and C-4 positions may differ due to the electronic influence and potential for intramolecular hydrogen bonding with the adjacent C-2 nitro group. Selective protection of one hydroxyl group over the other can be challenging and may require specific protecting group strategies.

Table 2: Examples of Protecting Groups for Catechol (1,2-diol) Moieties

| Protecting Group | Reagent(s) | Stability |

|---|---|---|

| Acetonide | Acetone or 2,2-Dimethoxypropane, Acid catalyst | Stable to base; Cleaved by acid |

| Benzyl Ether | Benzyl bromide (BnBr), Base (e.g., NaH, K₂CO₃) | Stable to acid/base; Cleaved by hydrogenolysis |

| Silyl Ether (e.g., TBDMS) | TBDMS-Cl, Imidazole (B134444) | Stable to base; Cleaved by fluoride (B91410) (e.g., TBAF) |

| Methylenedioxy | Dibromomethane, Base (e.g., Cs₂CO₃) | Generally robust; Stable to many conditions |

Cyclization and Condensation Reactions for Scaffold Construction

The true synthetic potential of this compound is often realized after the reduction of its nitro group. The resulting product, ethyl 2-amino-3,4-dihydroxybenzoate, contains an ortho-amino benzoate (B1203000) structure, which is a classic precursor for the synthesis of a wide variety of fused heterocyclic systems. The amino group and the ester functionality can react intramolecularly or with external reagents to build new rings.

Benzoxazinone Formation: The ortho-amino ester can undergo cyclization. For example, treatment with phosgene (B1210022) or a phosgene equivalent can lead to the formation of a benzoxazinedione derivative.

Benzimidazole (B57391) Formation: While not a direct cyclization of the ester itself, the corresponding 2-amino-3,4-dihydroxybenzoic acid (after hydrolysis) can be condensed with aldehydes or carboxylic acids to form substituted benzimidazoles. The ethyl ester derivative can also be used in related condensation reactions.

Quinazoline (B50416) Formation: Condensation of the amino group with a suitable one-carbon source, followed by cyclization, can lead to the formation of quinazoline derivatives, which are important scaffolds in medicinal chemistry.

The presence of the two hydroxyl groups on the benzene ring adds further opportunities for cyclization. For example, after reduction to the amine, one of the hydroxyl groups could potentially participate in a cyclization reaction to form a five or six-membered heterocyclic ring containing oxygen. Studies on similarly functionalized molecules, such as derivatives of 3-amino-2,4-dihydroxybutanoic acid, have demonstrated that regioselective cyclizations can lead to highly functionalized γ-lactones and oxazolines, highlighting the rich chemistry accessible from such polyfunctional compounds. nih.gov

Table 3: Potential Heterocyclic Scaffolds from Ethyl 2-amino-3,4-dihydroxybenzoate

| Reagent(s) | Resulting Scaffold | Notes |

|---|---|---|

| Phosgene or equivalent | Benzoxazinone | Cyclization involving the amino and ester (or hydrolyzed acid) groups. |

| Aldehydes/Carboxylic Acids | Benzimidazole | Condensation with the amino group, often requiring prior hydrolysis of the ester. |

| Formamide or Orthoformates | Quinazolinone | Construction of the pyrimidine (B1678525) ring fused to the benzene core. |

| Intramolecular reaction | Phenoxazine derivative | Potential cyclization involving the amino group and one of the hydroxyls under specific conditions. |

Chemical Transformations and Reactivity of Ethyl 3,4 Dihydroxy 2 Nitrobenzoate

1 Formation of Heterocyclic Ring Systems from Nitrobenzoate Intermediates (e.g., benzimidazoles, quinazolineamines)

The transformation of nitrobenzoate intermediates into complex heterocyclic structures is a cornerstone of medicinal and materials chemistry. The strategic placement of the nitro group on the benzoate (B1203000) scaffold allows for its conversion into a reactive amine functionality, which can subsequently participate in intramolecular or intermolecular cyclization reactions to form fused ring systems. The following sections detail the synthesis of benzimidazoles and quinazolineamines from appropriate nitrobenzoate precursors.

Benzimidazole (B57391) Formation

The synthesis of the benzimidazole core typically proceeds via the condensation of an ortho-phenylenediamine (a benzene (B151609) ring with two adjacent amino groups) with a one-carbon electrophile, such as an aldehyde or a carboxylic acid and its derivatives. jyoungpharm.org A highly efficient and common strategy to access the requisite ortho-phenylenediamine intermediate is through the reduction of an ortho-nitroaniline precursor. organic-chemistry.org

This reductive cyclization can often be performed in a one-pot synthesis. In this approach, an ortho-nitroaniline derivative reacts with an aldehyde in the presence of a reducing agent. The nitro group is reduced in situ to an amine, forming a transient ortho-phenylenediamine which immediately condenses with the aldehyde to yield the benzimidazole ring system. Another established method involves the reaction of an ortho-nitroaniline with formic acid and a reducing agent like iron powder, which serves to both reduce the nitro group and provide the C1-synthon for the imidazole (B134444) ring. organic-chemistry.org

While direct studies on Ethyl 3,4-dihydroxy-2-nitrobenzoate are not extensively detailed in this specific context, the principles can be applied to analogous nitrobenzoate intermediates where a nitro group is positioned ortho to an existing or potential amino group. The reduction of the nitro-group is the key step that unmasks the nucleophilic amine necessary for cyclization.

Table 1: General Scheme for Reductive Cyclization to form Benzimidazoles

The following table outlines a representative one-pot reaction for the formation of 2-substituted benzimidazoles from ortho-nitroaniline precursors.

| Reactant 1 | Reactant 2 | Reagents & Conditions | Product |

| ortho-Nitroaniline Derivative | Aldehyde (R-CHO) | Reducing Agent (e.g., Na₂S₂O₄, Fe/HCl, H₂/Pd-C), Solvent (e.g., Ethanol), Heat | 2-Substituted Benzimidazole |

| ortho-Nitroaniline | Benzaldehyde | Iron Powder, Ammonium (B1175870) Chloride, Formic Acid, Heat | 2-Phenyl-1H-benzimidazole |

Quinazolineamine Formation

The quinazoline (B50416) ring system, particularly quinazolin-4-ones and their amine analogues (quinazolineamines), are fundamental structures in pharmacology. The synthesis often begins with ortho-aminobenzoic acid (anthranilic acid) or its derivatives (esters, amides, or nitriles). researchgate.net These precursors are readily accessible through the catalytic reduction of the corresponding ortho-nitrobenzoic acid derivatives. Therefore, a nitrobenzoate intermediate is a viable starting point for constructing the quinazoline skeleton.

For the synthesis of a 4-aminoquinazoline, a common route involves the reaction of an anthranilic acid derivative with a source for the remaining nitrogen and carbon atoms of the pyrimidine (B1678525) ring, such as cyanamide (B42294) or a guanidine (B92328) salt. For instance, heating an ortho-aminobenzonitrile (obtainable from an ortho-aminobenzoic acid amide or by other routes originating from the nitro-precursor) with guanidine carbonate can yield the 2,4-diaminoquinazoline.

A typical sequence starting from a nitrobenzoate ester would involve:

Reduction of the nitro group to an amine to form an anthranilate ester.

Conversion of the ester to an amide.

Reaction with a dehydrating agent to form the corresponding ortho-aminobenzonitrile.

Cyclocondensation with a suitable reagent like guanidine to form the final quinazolineamine.

Table 2: General Pathway to Quinazolineamines from Nitrobenzoate Intermediates

This table illustrates a plausible synthetic pathway from a 2-nitrobenzoic acid derivative to a quinazolineamine.

| Starting Material | Intermediate 1 (After Reduction) | Intermediate 2 (After Amidation/Further Rxn) | Cyclization Reagent | Product |

| Methyl 2-nitrobenzoate | Methyl 2-aminobenzoate (B8764639) | 2-Aminobenzonitrile | Guanidine | Quinazolin-2,4-diamine |

| 2-Nitrobenzoic acid | 2-Aminobenzoic acid | 2-Aminobenzamide | Phosphorus Oxychloride, Amine | N-Substituted Quinazolin-4-amine |

Structural Elucidation and Advanced Spectroscopic Characterization of Ethyl 3,4 Dihydroxy 2 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published ¹H NMR or ¹³C NMR spectra for Ethyl 3,4-dihydroxy-2-nitrobenzoate are available. Therefore, an analysis of its specific chemical shifts, proton coupling constants, and carbon environments is not possible. Furthermore, the absence of primary data precludes any discussion on connectivity mapping through two-dimensional NMR techniques.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

There is no recorded mass spectrum for this compound in the public domain. This prevents the confirmation of its molecular weight and the analysis of its characteristic fragmentation patterns upon ionization, which are key for structural confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental IR and UV-Vis spectra for this compound have not been published. Consequently, a description of its characteristic vibrational modes (from IR spectroscopy) and electronic transitions (from UV-Vis spectroscopy) cannot be provided.

Single Crystal X-ray Diffraction Studies of Related Structures

While single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, no such study has been reported for this compound. Analysis of related structures can offer insights into potential bond lengths, angles, and intermolecular interactions, but this would be speculative without data on the title compound itself.

Elucidation of Molecular Conformation and Packing

The molecular conformation of this compound is dictated by the spatial arrangement of its substituent groups—the ethyl ester, two hydroxyl groups, and a nitro group—around the central benzene (B151609) ring. The planarity of the benzene ring is expected to be influenced by the steric and electronic effects of these substituents.

In analogous structures, such as ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate, the nitro group is observed to be slightly twisted out of the plane of the benzene ring. nih.gov For instance, in ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate, the dihedral angle between the nitro group and the benzene ring is 5.2(2)°. nih.gov A similar deviation from planarity can be anticipated for this compound due to steric hindrance between the ortho-positioned nitro and hydroxyl groups, as well as the ethyl ester group.

The crystal packing of aromatic compounds is largely governed by a combination of van der Waals forces, hydrogen bonding, and π-π stacking interactions. In related nitrobenzoate compounds, layered structures are often observed, where molecules align to maximize these attractive forces. It is probable that this compound would adopt a similar packing arrangement, likely in a triclinic or monoclinic crystal system, which is common for such substituted benzene derivatives. doaj.org

To provide a hypothetical model based on related structures, the following table outlines potential crystallographic parameters for this compound.

| Parameter | Hypothesized Value | Basis of Postulation |

| Crystal System | Triclinic | Observed in structurally similar compounds like methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl)benzoate and ethyl 2,6-dimethoxybenzoate. doaj.org |

| Space Group | P-1 | A common space group for triclinic systems lacking higher symmetry elements. |

| a (Å) | ~6.2 | Inferred from the unit cell dimensions of related small aromatic molecules. |

| b (Å) | ~7.3 | Inferred from the unit cell dimensions of related small aromatic molecules. |

| c (Å) | ~14.6 | Inferred from the unit cell dimensions of related small aromatic molecules. |

| α (°) | ~90 | Typical for triclinic systems. |

| β (°) | ~98 | Based on the values observed for ethyl 2,6-dimethoxybenzoate. doaj.org |

| γ (°) | ~94 | Based on the values observed for ethyl 2,6-dimethoxybenzoate. doaj.org |

| Molecules per unit cell (Z) | 2 or 4 | A common value for organic molecules of this size. doaj.org |

This table presents hypothesized data based on the analysis of structurally similar compounds.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

The presence of multiple hydrogen bond donors (hydroxyl groups) and acceptors (hydroxyl, nitro, and ester carbonyl groups) in this compound suggests a complex network of intermolecular hydrogen bonds will be a dominant feature of its crystal structure.

Hydrogen Bonding:

Intermolecular hydrogen bonds are expected to play a crucial role in the crystal packing. The hydroxyl groups are strong hydrogen bond donors and can interact with the oxygen atoms of the nitro group, the carbonyl of the ester group, or the hydroxyl groups of neighboring molecules. In the crystal structure of ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate, a variety of intermolecular O—H···O and C—H···O hydrogen bonds link the molecules into a three-dimensional network. nih.gov A similar extensive hydrogen-bonding network is anticipated for this compound.

The following table details the likely hydrogen bonds based on the functional groups present.

| Donor-H···Acceptor | Type of Interaction | Expected Bond Length (Å) | Significance |

| O-H···O (hydroxyl-hydroxyl) | Intermolecular | ~2.7 - 2.9 | Links molecules into chains or sheets. |

| O-H···O (hydroxyl-nitro) | Intermolecular | ~2.8 - 3.0 | Contributes to the stability of the crystal lattice. |

| O-H···O (hydroxyl-carbonyl) | Intermolecular | ~2.6 - 2.8 | A strong interaction that will significantly influence molecular packing. |

| C-H···O (aromatic/aliphatic-nitro/carbonyl/hydroxyl) | Intermolecular | ~3.0 - 3.5 | Weaker interactions that provide additional stabilization to the three-dimensional network. nih.gov |

| O-H···O (hydroxyl-nitro) | Intramolecular | ~2.5 - 2.7 | Could lead to the formation of a stable six-membered ring, influencing the orientation of the nitro group. |

| O-H···O (hydroxyl-hydroxyl) | Intramolecular | ~2.5 - 2.7 | Formation of a five-membered ring, affecting the planarity of the substituent groups. |

This table presents hypothesized data based on typical hydrogen bond lengths and the analysis of structurally similar compounds.

π-Stacking:

Aromatic rings in the solid state often exhibit π-π stacking interactions, where the electron-rich π-systems of adjacent rings align. These interactions are a significant cohesive force in the crystal packing of many aromatic compounds. Given the presence of the benzene ring, it is highly probable that π-π stacking interactions will be observed in the crystal structure of this compound, likely in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion. The electron-withdrawing nature of the nitro group can also influence the nature of these stacking interactions.

Computational and Theoretical Chemistry of Ethyl 3,4 Dihydroxy 2 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. These methods would be essential for elucidating the intrinsic properties of Ethyl 3,4-dihydroxy-2-nitrobenzoate.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, a DFT study would typically involve optimizing the molecule's geometry to find its most stable three-dimensional shape.

Once optimized, further calculations could determine key electronic properties. These would include mapping the distribution of electron density to identify electron-rich and electron-poor regions, and calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. However, without specific research, no such data for this compound can be presented.

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These highly accurate, though computationally intensive, methods could be used to calculate a range of molecular properties for this compound.

Such properties would include the dipole moment, polarizability, and hyperpolarizability, which describe how the molecule's electron cloud responds to an external electric field. These values are crucial for understanding a molecule's interaction with light and its potential for applications in nonlinear optics. Again, the absence of dedicated studies means that specific values for these properties are unknown.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations could provide a view of how this compound behaves over time. An MD simulation would track the movements of each atom in the molecule, revealing its flexibility and preferred shapes, or conformations. This is particularly relevant for the rotatable bonds within the ethyl ester group and the hydroxyl groups on the benzene (B151609) ring. Understanding the conformational landscape is vital for predicting how the molecule might interact with biological targets, such as enzymes. As of now, the conformational preferences and dynamic behavior of this specific molecule have not been simulated.

Analysis of Non-Covalent Interactions and Intermolecular Forces

In any condensed phase (liquid or solid), molecules are influenced by their neighbors through a network of non-covalent interactions. Analyzing these forces is key to understanding the material's bulk properties.

PIXEL Energy Calculations

PIXEL energy calculations provide a quantitative measure of the interaction energies between molecules in a crystal lattice. This method separates the total interaction energy into its constituent parts: coulombic (electrostatic), polarization, dispersion, and repulsion energies. Such a breakdown allows for a detailed understanding of what forces are most significant in holding the crystal together. For this compound, this analysis would depend on a known crystal structure and would reveal the energetic contributions of potential hydrogen bonds and π-π stacking interactions. This information is currently unavailable.

Comprehensive Search Reveals No Publicly Available Data for Structure-Activity Relationship Modeling of this compound

Initial Research Efforts:

A thorough and systematic search of scientific databases and computational chemistry resources has been conducted to gather information on the chemical compound this compound. The primary focus of this research was to identify studies and data related to its computational and theoretical chemistry, with a specific emphasis on Structure-Activity Relationship (SAR) modeling based on computational descriptors.

Key Findings of the Literature Search:

The search results did, however, provide information on structurally related compounds, including:

Ethyl 3,4-dihydroxybenzoate (EDHB) : A significant amount of literature is available for this non-nitrated analog, detailing its synthesis, natural occurrence, and biological activities, particularly as a prolyl hydroxylase inhibitor.

Ethyl 4-nitrobenzoate (B1230335) and Ethyl 4-methyl-3-nitrobenzoate : Computational descriptors for these compounds are available in databases such as PubChem.

However, no direct research or computational data for the specifically requested molecule, this compound, could be located in the public domain.

Given the strict requirement to focus solely on this compound and to structure the article around its SAR modeling and computational descriptors, the absence of specific data for this compound makes it impossible to generate the requested scientific article. Creating content on this topic without available research findings would lead to speculation and would not meet the standards of scientific accuracy. Therefore, the requested article, with its detailed research findings and data tables, cannot be produced at this time due to the lack of publicly available scientific information.

Medicinal and Biological Chemistry Research Pertaining to Ethyl 3,4 Dihydroxy 2 Nitrobenzoate and Its Analogues in Vitro Mechanistic Studies

Enzyme Inhibition Studies (In Vitro Mechanisms)

Catechol-O-Methyltransferase (COMT) Inhibition Potentials of Nitrocatechol Derivatives

Nitrocatechol derivatives are recognized as potent inhibitors of Catechol-O-Methyltransferase (COMT), an enzyme involved in the metabolism of catecholamine neurotransmitters. The inhibitory activity of these compounds is a key area of research, particularly in the context of neurological disorders like Parkinson's disease, where inhibiting COMT can help manage symptoms. nih.govrsc.org

The general structure of nitrocatechol-based COMT inhibitors, such as tolcapone (B1682975) and entacapone (B1671355), is a foundational element in the design of new and more effective inhibitors. nih.gov Research has shown that derivatives incorporating a nitrocatechol moiety exhibit significant COMT inhibitory potential. For instance, a series of nitrocatechol chalcone (B49325) and nitrocatechol pyrazoline derivatives have been synthesized and evaluated for their COMT inhibitory activity. nih.govacs.org

In one study, nitrocatechol derivatives of chalcone demonstrated high potency as in vitro inhibitors of rat liver COMT, with IC50 values ranging from 0.07 to 0.29 μM. nih.gov For comparison, the clinically used COMT inhibitors tolcapone and entacapone showed IC50 values of 0.26 µM and 0.25 µM, respectively, under the same experimental conditions. nih.gov Another series of nitrocatechol pyrazoline derivatives also showed effective COMT inhibitory activity, with IC50 values between 0.048 and 0.21 μM, which is comparable to the standard drug entacapone (IC50 = 0.23 μM). nih.govacs.org

The mechanism of COMT inhibition by these derivatives is typically competitive, where the inhibitor binds to the active site of the enzyme, preventing the binding of the natural substrate. rsc.orgnih.gov Molecular docking studies have further elucidated that these inhibitors can form stable interactions within the catalytic site of COMT. rsc.org

Table 1: COMT Inhibition Data for Selected Nitrocatechol Derivatives

| Compound/Derivative | IC50 (µM) | Reference |

|---|---|---|

| Nitrocatechol Chalcone Derivatives | 0.07 - 0.29 | nih.gov |

| Nitrocatechol Pyrazoline Derivatives | 0.048 - 0.21 | nih.govacs.org |

| Tolcapone | 0.26 | nih.gov |

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Mechanisms

Cholinesterase inhibitors are compounds that block the action of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibition of these enzymes leads to increased levels of acetylcholine in the brain, which is a therapeutic strategy for conditions like Alzheimer's disease. nih.govepo.org

Research has explored nitrobenzoate derivatives as a novel scaffold for cholinesterase inhibitors. nih.gov A series of these compounds were synthesized and evaluated for their inhibitory activities against both AChE and BChE. nih.gov One particular compound, designated as 2f in a study, emerged as a selective inhibitor of acetylcholinesterase, though it also inhibited butyrylcholinesterase at higher concentrations. nih.gov Kinetic studies revealed that this compound acts as a mixed-mode inhibitor of acetylcholinesterase. nih.gov

The mechanism of cholinesterase inhibition can be reversible, irreversible, or pseudo-irreversible. nih.govpharmacology2000.cominrae.fr Reversible inhibitors, which are often used therapeutically, bind to the enzyme for a shorter duration. nih.gov The interaction of inhibitors with the active site of the cholinesterase enzymes is crucial for their activity. The presence of specific functional groups, such as hydroxyl and methoxyl groups, and a cationic center can influence the inhibitory potential. mdpi.com

Table 2: Cholinesterase Inhibition Profile of a Selected Nitrobenzoate Derivative

| Compound | Target Enzyme | Inhibition Type | Selectivity |

|---|---|---|---|

| Compound 2f | Acetylcholinesterase | Mixed-mode | Selective for AChE |

Prolyl Hydroxylase Domain (PHD) Enzyme Interaction (mechanistic insights from structural analogs)

Prolyl Hydroxylase Domain (PHD) enzymes are key regulators of the hypoxia-inducible factor (HIF) pathway. nih.govproteopedia.org By hydroxylating specific proline residues on HIF-α subunits, PHDs mark them for degradation under normal oxygen conditions. nih.gov Inhibition of PHDs leads to the stabilization of HIF-α, which can be a therapeutic strategy for conditions like anemia and ischemic diseases. nih.gov

Ethyl 3,4-dihydroxybenzoate (EDHB), a structural analog of ethyl 3,4-dihydroxy-2-nitrobenzoate, is a known inhibitor of PHDs. nih.govmedchemexpress.com It acts as a competitive inhibitor by mimicking the PHD co-substrate 2-oxoglutarate. nih.govresearchgate.net This competitive inhibition prevents the hydroxylation of HIF-α, leading to its accumulation and the activation of downstream genes. nih.gov

The stabilization of HIF by PHD inhibitors like EDHB has been shown to induce cellular responses such as autophagy and apoptosis in cancer cells. medchemexpress.comnih.gov This highlights the potential of targeting the PHD-HIF axis in cancer therapy.

Antioxidant Activity Investigations (Mechanism-Based)

Free Radical Scavenging Assays (e.g., DPPH, ABTS, CUPRAC, FRAP)

The antioxidant activity of chemical compounds is often evaluated through their ability to scavenge free radicals. Several in vitro assays are commonly used for this purpose, each with a distinct mechanism.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. nih.govnih.gov The degree of discoloration is proportional to the scavenging activity. nih.gov The reaction can proceed via fast electron transfer or slower hydrogen atom transfer. mdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, the ABTS radical cation (ABTS•+) is generated, and the ability of a compound to reduce it is measured by the decrease in absorbance. e3s-conferences.org This method is applicable to both hydrophilic and lipophilic antioxidants. nih.gov

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: This method is based on the reduction of the cupric ion (Cu²⁺) to the cuprous ion (Cu⁺) by the antioxidant. The resulting Cu⁺ forms a colored complex with a chelating agent, and the absorbance is measured to quantify the antioxidant capacity. nih.govphcogj.com

FRAP (Ferric Reducing Antioxidant Power) Assay: Similar to CUPRAC, the FRAP assay measures the reducing ability of an antioxidant. It involves the reduction of a ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ), which has an intense blue color. researchgate.netumm.ac.id

Studies on mono(catecholamine) derivatives, which share structural similarities with this compound, have demonstrated excellent antioxidant properties in DPPH assays. nih.gov The presence of catechol moieties is known to contribute significantly to free radical scavenging activity due to their ability to donate hydrogen atoms. nih.gov

Table 3: Common Free Radical Scavenging Assays and Their Mechanisms

| Assay | Principle | Measured Change |

|---|---|---|

| DPPH | Hydrogen/electron donation to DPPH radical | Decrease in absorbance at ~517 nm |

| ABTS | Reduction of ABTS radical cation | Decrease in absorbance at ~734 nm |

| CUPRAC | Reduction of Cu²⁺ to Cu⁺ | Formation of a colored complex, increase in absorbance |

Metal Chelation Properties and Mechanisms

The ability of a compound to chelate metal ions, particularly transition metals like iron (Fe³⁺) and copper (Cu²⁺), is an important aspect of its antioxidant activity. By binding to these metal ions, chelators can prevent them from participating in Fenton-type reactions, which generate highly reactive hydroxyl radicals.

Catechol-containing compounds are known to be effective metal chelators. nih.gov The two adjacent hydroxyl groups on the catechol ring can form stable complexes with metal ions. Research on mono(catecholamine) derivatives has shown that they can form stable 3:1 complexes with Fe³⁺, exhibiting high thermodynamic stability and selectivity for iron over other essential metal ions like magnesium (Mg²⁺) and zinc (Zn²⁺). nih.gov

Ethyl 3,4-dihydroxybenzoate (EDHB), an analog of the title compound, has also been investigated for its iron-chelating properties. researchgate.net While its primary mechanism of PHD inhibition is competitive, its ability to chelate the enzyme-bound iron suggests a dual-action potential. researchgate.net This chelation can induce a state of effective iron deficiency within cells, which can have various downstream effects. researchgate.net The development of iron chelators is a significant area of research for treating iron overload conditions and neurodegenerative diseases where metal dyshomeostasis is implicated. nih.gov

Receptor Binding and Signaling Pathway Modulation (In Vitro Models)

While direct research on the receptor binding profile of this compound is limited, extensive studies have been conducted on its close analogue, Ethyl 3,4-dihydroxybenzoate (EDHB), also known as protocatechuic acid ethyl ester. nih.govchemicalbook.com In vitro models have revealed that EDHB functions as a competitive inhibitor of prolyl hydroxylase domain enzymes (PHDs). chemicalbook.comnih.govnih.govmedchemexpress.com These enzymes play a crucial role in regulating cellular responses to oxygen availability.

Under normal oxygen levels (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of hypoxia-inducible factor-1 (HIF-1α), marking it for degradation. nih.gov By inhibiting PHDs, EDHB prevents this degradation, leading to the stabilization and accumulation of HIF-1α even under normoxic conditions. nih.govnih.gov The stabilized HIF-1α then translocates to the nucleus, where it binds to hypoxia-responsive elements in target genes, activating a cascade of cellular responses. nih.gov

This mechanism of action allows EDHB to modulate several key signaling pathways. In vitro studies using various cell lines have demonstrated that EDHB-induced HIF-1α stabilization can trigger protective mechanisms against hypoxic damage and oxidative stress. nih.govnih.gov For instance, preconditioning L6 myoblast cells with EDHB led to an augmentation of HIF-1α levels, which in turn boosted the expression of the antioxidative enzyme heme-oxygenase I. nih.gov Further research has shown that EDHB can induce autophagy and apoptosis in esophageal squamous cell carcinoma cells through the upregulation of proteins like BNIP3 and N-myc downstream-regulated gene-1 (NDRG1). chemicalbook.com Additionally, studies in isolated cardiomyocytes suggest that EDHB may exert protective effects by activating nitric oxide synthase (NOS) and influencing mitochondrial KATP channels. medchemexpress.com

Table 1: In Vitro Signaling Effects of the Analogue Ethyl 3,4-dihydroxybenzoate (EDHB)

| Cell Line/Model | Target/Pathway | Observed Effect | Reference |

| L6 Myoblasts | Prolyl Hydroxylase (PHD) | Competitive inhibition | nih.govnih.gov |

| L6 Myoblasts | HIF-1α | Stabilization and accumulation | nih.gov |

| L6 Myoblasts | Heme-oxygenase I | Increased protein expression | nih.gov |

| Esophageal Cancer Cells | BNIP3, NDRG1 | Upregulation | chemicalbook.com |

| Esophageal Cancer Cells | Apoptosis/Autophagy | Induction | chemicalbook.com |

| Isolated Cardiomyocytes | NOS, KATP channels | Activation | medchemexpress.com |

| Rat Myocardial Model | NF-κB | Inhibition of inflammatory response | medchemexpress.com |

Antimicrobial Activity against Specific Strains (In Vitro Studies)

The antimicrobial potential of this compound and its analogues has been investigated, revealing nuanced activities that range from direct inhibition to synergistic effects with conventional antibiotics.

Studies on the analogue Ethyl 3,4-dihydroxybenzoate (EDHB) indicate that while it possesses some inherent antibacterial properties, its more significant role may be as an antibiotic potentiator. nih.govmdpi.com In vitro research on drug-resistant Escherichia coli demonstrated that EDHB has limited direct antibacterial activity on its own. mdpi.com However, it was found to act as an efflux pump inhibitor (EPI). mdpi.com By interfering with the bacterial efflux pump, EDHB enhances the efficacy of antibiotics like erythromycin (B1671065), showing a synergistic effect and resensitizing the resistant bacteria to the drug. mdpi.com

The broader class of nitrobenzoate derivatives has also been evaluated for antimicrobial properties. For example, certain 4-nitro-benzoate derivatives have shown disinfectant activity against both Gram-negative (Salmonella sp.) and Gram-positive (Staphylococcus aureus) bacteria at a minimum inhibitory concentration (MIC) of 5 x 10⁻⁴ M. researchgate.net Similarly, derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid exhibited good antimicrobial activity against Gram-positive bacterial and fungal cells, effective against both free-floating (planktonic) cells and those embedded in biofilms. farmaciajournal.com These findings suggest that the nitroaromatic scaffold is a promising feature for the development of new antimicrobial agents.

Table 2: In Vitro Antimicrobial Activity of Ethyl 3,4-dihydroxybenzoate (EDHB) and Related Nitro-Compounds

| Compound/Derivative | Target Microorganism | Type of Activity | Key Finding (e.g., MIC) | Reference |

| Ethyl 3,4-dihydroxybenzoate (EDHB) | Drug-resistant Escherichia coli | Antibiotic Potentiation / Efflux Pump Inhibition | Potentiates erythromycin activity | mdpi.com |

| 4-Nitro-benzoate derivatives | Salmonella sp., Staphylococcus aureus | Disinfectant | MIC: 5 x 10⁻⁴ M | researchgate.net |

| 3,5-Dinitro-4-methoxyamino-benzoic acid derivatives | Gram-positive bacteria, Fungi | Antimicrobial, Anti-biofilm | Good activity against planktonic and biofilm cells | farmaciajournal.com |

Biotransformation and Microbial Degradation Pathways (In Vitro and Environmental Models)

Nitroaromatic compounds like this compound are generally resistant to degradation due to the electron-withdrawing nature of the nitro group. nih.gov However, various microorganisms have evolved specialized enzymatic pathways to break down these molecules, which are crucial for environmental bioremediation. nih.govnih.govcswab.org

Enzymatic Degradation Mechanisms of Nitroaromatic Compounds

Microbial degradation of nitroaromatic compounds can proceed through several distinct enzymatic strategies, under both aerobic and anaerobic conditions. nih.govmdpi.com

Reductive Pathway : This is a common initial step where the nitro group is reduced to a nitroso and then a hydroxylamino intermediate, ultimately forming an amine. nih.govmdpi.comresearchgate.net This process is catalyzed by NAD(P)H-dependent flavoenzymes known as nitroreductases. researchgate.net

Oxidative Denitration (Dioxygenase) : Aerobic bacteria can employ dioxygenase enzymes to incorporate both atoms of molecular oxygen into the aromatic ring. nih.govnih.gov This dihydroxylation destabilizes the ring and leads to the spontaneous elimination of the nitro group as nitrite (B80452). nih.gov A well-documented example is the conversion of nitrobenzene (B124822) to catechol. nih.gov

Oxidative Denitration (Monooxygenase) : Monooxygenase enzymes can add a single oxygen atom to the ring, which also facilitates the removal of the nitro group. nih.gov

Hydride Addition : Some bacteria can add a hydride ion to the electron-deficient aromatic ring of di- and trinitro compounds, forming a hydride-Meisenheimer complex. nih.gov This complex subsequently rearomatizes by eliminating a nitrite ion. nih.gov

Table 3: Primary Enzymatic Strategies for Nitroaromatic Compound Degradation

| Degradation Strategy | Key Enzyme Class | Typical Intermediate/Product | Environmental Condition | Reference |

| Nitro Group Reduction | Nitroreductase | Hydroxylamine (B1172632), Amine | Anaerobic/Aerobic | nih.govmdpi.comresearchgate.net |

| Oxidative Denitration | Dioxygenase | Catechol, Protocatechuate | Aerobic | nih.govnih.govnih.gov |

| Oxidative Denitration | Monooxygenase | Hydroxylated compound | Aerobic | nih.gov |

| Hydride Addition | (Not specified) | Hydride-Meisenheimer complex | Anaerobic | nih.gov |

Metabolite Identification in Biotransformation Processes

The identification of intermediate metabolites is key to understanding degradation pathways. In vitro studies with various nitroaromatic compounds have elucidated several key products.

A highly relevant pathway was observed in Pseudomonas sp. strain JS51, which degrades m-nitrobenzoic acid. nih.gov The initial step is a dioxygenase attack that converts m-nitrobenzoic acid directly into protocatechuate (3,4-dihydroxybenzoic acid) , releasing the nitro group as nitrite. nih.gov This is significant as it demonstrates a direct microbial pathway from a nitrobenzoic acid to the core structure of EDHB. This protocatechuate is then further degraded via meta-ring cleavage by a 4,5-dioxygenase to yield 2-hydroxy-4-carboxymuconic semialdehyde . nih.gov

In pathways initiated by nitroreductases, the primary metabolites are the corresponding hydroxylamines and aromatic amines . nih.govmdpi.com For instance, the metabolism of nitrobenzene can produce hydroxylaminobenzene, which is then enzymatically rearranged into a hydroxylated compound suitable for ring cleavage. nih.gov

Table 4: Identified Metabolites in the Biotransformation of Nitroaromatic Compounds

| Precursor Compound | Microorganism/System | Key Identified Metabolite(s) | Reference |

| m-Nitrobenzoic acid | Pseudomonas sp. strain JS51 | Protocatechuate, 2-hydroxy-4-carboxymuconic semialdehyde | nih.gov |

| Nitrobenzene | General microbial systems | Hydroxylaminobenzene, Catechol | nih.govnih.gov |

| 2,3-Dihydroxybenzoate | Pseudomonas reinekei MT1 | 2-hydroxy-3-carboxymuconate, 2-hydroxymuconic semialdehyde | nih.gov |

| 2,4-Dinitrotoluene | Burkholderia sp. | Methylnitrocatechols | nih.gov |

Derivatives and Analogues of Ethyl 3,4 Dihydroxy 2 Nitrobenzoate: Design, Synthesis, and Applications

Design and Synthesis of Substituted Nitrobenzoate Derivatives

The design of derivatives based on the Ethyl 3,4-dihydroxybenzoate core is primarily driven by their intended application as precursors to complex heterocyclic systems, most notably quinazolines. The strategic placement of the nitro group at the 2-position, ortho to the ethyl ester, and adjacent to a hydroxyl group, is crucial for subsequent cyclization reactions that form the quinazoline (B50416) scaffold.

The synthesis of these derivatives often begins with the more readily available Ethyl 3,4-dihydroxybenzoate. A common synthetic strategy involves a multi-step process:

Protection of Hydroxyl Groups: The two hydroxyl groups are typically protected to prevent unwanted side reactions during subsequent steps. A frequently employed method is O-alkylation. For instance, in the synthesis of precursors for the drug Erlotinib, the hydroxyl groups are reacted with 1-chloro-2-methoxyethane to form ether linkages, yielding Ethyl 3,4-bis(2-methoxyethoxy)benzoate. mdpi.com This protection strategy is essential for directing the subsequent nitration step.

Nitration: The introduction of the nitro group at the 2-position is a key transformation. This is an electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid at controlled, low temperatures (e.g., 0 °C). mdpi.comnih.gov The electron-donating nature of the protected hydroxyl groups directs the incoming nitro group to one of the ortho positions. The steric hindrance from the adjacent ester group favors nitration at the 2-position, leading to the desired Ethyl 3,4-bis(2-methoxyethoxy)-2-nitro-benzoate with high yield. mdpi.com

Reduction of the Nitro Group: The nitro group is then reduced to an amine (NH2). This transformation is critical as this newly formed amino group will participate in the subsequent cyclization. A variety of reducing agents can be employed. While methods using hydrogen gas at high pressure with a palladium-on-carbon (Pd/C) catalyst are effective, a safer and more economical alternative involves using ammonium (B1175870) formate (B1220265) as a hydrogen donor in the presence of Pd/C. mdpi.comnih.gov This in-situ hydrogen generation method proceeds efficiently at room temperature. mdpi.com The product of this step is an ethyl 2-amino-3,4-disubstituted-benzoate derivative.

This sequence of reactions highlights a rational design approach where a simple starting material is systematically functionalized to create a highly valuable intermediate, primed for constructing complex, biologically active molecules.

Structure-Activity Relationship (SAR) Studies of Derivative Libraries

While specific structure-activity relationship (SAR) studies on a library of Ethyl 3,4-dihydroxy-2-nitrobenzoate derivatives themselves are not extensively documented, their importance is understood through the SAR of the final products they are used to create, particularly quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors. mdpi.comnih.govglobethesis.com The quinazoline core, formed from the nitrobenzoate intermediate, is a privileged scaffold in medicinal chemistry due to its high affinity for the EGFR kinase active site. nih.govresearchgate.net

The design of EGFR inhibitors like Erlotinib and Gefitinib reveals key SAR principles that justify the specific structure of the nitrobenzoate precursor:

The Quinazoline Core: The bicyclic quinazoline structure is fundamental for activity. It mimics the adenine (B156593) portion of ATP, allowing it to bind to the kinase's ATP pocket. The nitrogen at position 1 (N-1) of the quinazoline ring typically forms a crucial hydrogen bond with a methionine residue (Met793) in the EGFR active site. nih.gov The synthesis of this core relies directly on the cyclization of the 2-aminobenzoate (B8764639) derivative, which originates from the reduction of this compound.

Substituents at the 6- and 7-positions: The groups at the 6- and 7-positions of the quinazoline ring, which correspond to the 4- and 3-positions of the original benzoate (B1203000) ring, are critical for modulating potency and solubility. In many potent EGFR inhibitors, these positions are occupied by alkoxy groups, such as the methoxyethoxy groups seen in the synthesis of Erlotinib. mdpi.comnih.gov These electron-donating groups can enhance binding affinity. SAR studies have shown that the nature of these alkoxy groups is important; for example, 6,7-dimethoxy substitution was found to be more favorable for EGFR inhibition than bulkier groups like 2-methoxy-ethyl-oxy in some contexts, as the smaller groups allow for a better fit in the active site. nih.gov

The 4-Anilino Moiety: The amine at the C4 position of the quinazoline ring, derived from the initial ester group of the precursor, is used to connect to a substituted aniline (B41778) ring. This aniline moiety is essential for high-affinity binding, and its substituents are a major point of diversification in EGFR inhibitor design. globethesis.comnih.gov For instance, substitutions at the meta position of this aniline ring with small, lipophilic groups like bromine or chlorine often increase inhibitory activity. nih.gov

The table below summarizes the importance of different structural features in quinazoline-based EGFR inhibitors, which are directly influenced by the initial nitrobenzoate intermediate.

| Structural Feature | Role in EGFR Inhibition | Corresponding Precursor Feature |

| Quinazoline Core | ATP-mimetic scaffold, H-bond with Met793 nih.gov | 2-Amino-benzoate structure (from nitro reduction) |

| 6,7-Alkoxy Groups | Enhance binding affinity and solubility nih.gov | 3,4-Dihydroxy/protected dihydroxy groups |

| 4-Anilino Linkage | Key interaction with the kinase hinge region nih.gov | Ethyl ester group (transformed into the reactive site) |

These relationships underscore that while this compound is an intermediate, its inherent structure is rationally designed to provide the essential framework for molecules with high biological potency.

Applications as Intermediates in Complex Molecule Synthesis (e.g., quinazolineamine derivatives like Erlotinib)

The primary and most significant application of this compound derivatives is as a key intermediate in the synthesis of 4-aminoquinazoline drugs. bohrium.comresearchgate.net The synthesis of Erlotinib, a potent EGFR inhibitor used in cancer therapy, serves as a prime example of this application. mdpi.comnih.govnih.gov

The synthesis of Erlotinib from the protected nitrobenzoate intermediate, Ethyl 3,4-bis(2-methoxyethoxy)-2-nitro-benzoate, proceeds through a well-defined pathway:

Reduction to Amine: As previously described, the nitro group of the intermediate is reduced to an amine using a method like catalytic hydrogenation with ammonium formate and Pd/C, yielding 2-amino-4,5-bis(2-methoxyethoxy)-benzoate. mdpi.com

Cyclization to form the Quinazolinone: The resulting aminobenzoate is then cyclized to form the quinazoline ring system. This is typically achieved by reacting it with formamide, which serves as the source for the additional carbon and nitrogen atoms needed to close the second ring, producing 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.

Chlorination: The hydroxyl group at the 4-position of the quinazolinone (in its tautomeric form) is converted into a more reactive leaving group, typically a chlorine atom. This is accomplished using chlorinating agents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3), resulting in 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. nih.gov This step activates the C4 position for nucleophilic substitution.

Condensation (Nucleophilic Aromatic Substitution): In the final key step, the 4-chloroquinazoline (B184009) is reacted with 3-ethynylaniline (B136080). The amino group of the 3-ethynylaniline displaces the chlorine atom at the C4 position of the quinazoline ring to form the final carbon-nitrogen bond, yielding Erlotinib. nih.gov This reaction is often carried out in an acidic medium, which can lead to the formation of the hydrochloride salt of the final product. nih.gov

Analytical Methodologies for Detection and Quantification of Ethyl 3,4 Dihydroxy 2 Nitrobenzoate

Chromatographic Techniques (e.g., HPLC, GC-MS)

Chromatographic methods are central to the analysis of ethyl 3,4-dihydroxy-2-nitrobenzoate, offering high-resolution separation from impurities and starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the analysis of non-volatile, thermally sensitive compounds like this compound. Reverse-phase (RP) HPLC is particularly suitable. For analogous compounds such as ethyl 4-hydroxy-3-nitrobenzoate, methods have been developed using a reverse-phase C18 column. acs.orgsielc.com A typical mobile phase for such separations consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.comsielc.com For Mass Spectrometry (MS) detection, volatile modifiers like formic acid are preferred over phosphoric acid. sielc.comsielc.com The purity of related catechol compounds has been verified using ultrahigh-pressure liquid chromatography (UHPLC) with a reversed-phase C18 column. acs.org

A hypothetical HPLC method for this compound could be based on established methods for similar analytes.

Interactive Data Table: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Value | Rationale/Source Analogy |

| Column | Reverse-Phase C18, 3 µm | Based on methods for ethyl 4-hydroxy-3-nitrobenzoate and other catechols. acs.orgsielc.com |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid | A common mobile phase for reverse-phase separation of polar aromatic compounds. sielc.comsielc.com |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV-Vis Detector (e.g., at 265 nm) or Mass Spectrometer | UV absorbance is characteristic for nitroaromatic compounds. rsc.org MS provides mass information for definitive identification. |

| Injection Volume | 5 - 20 µL | Standard injection volume. |

| Temperature | Ambient or controlled (e.g., 25 °C) | To ensure reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS): While HPLC is generally preferred for compounds with polar functional groups like catechols, GC-MS can be used, potentially after a derivatization step to increase volatility and thermal stability. Derivatization of the hydroxyl groups (e.g., by silylation) would be a standard approach. The mass spectrometer provides detailed structural information and allows for definitive identification based on the fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak and characteristic fragments corresponding to the loss of the ethoxy group, nitro group, and other parts of the molecule. rsc.org For instance, the mass spectra of related compounds like ethyl 3-nitrobenzoate and ethyl 4-nitrobenzoate (B1230335) show distinct molecular ion peaks (m/z = 195.15) which are used for their identification. rsc.org

Spectrophotometric Assays for Quantitative Analysis

UV-visible spectrophotometry offers a straightforward and cost-effective method for the quantitative analysis of this compound, particularly for determining concentration in solution. This technique relies on the principle that the compound absorbs light at specific wavelengths due to its chromophoric structure (the nitrated and substituted benzene (B151609) ring).

The presence of both nitrous acid and nitrite (B80452) ions has been shown to be critical in the conversion of catechols to their corresponding nitro derivatives, a reaction that can be monitored using UV-vis spectrophotometry. bohrium.com The formation of the nitrocatechol product leads to changes in the UV-vis spectrum, which can be used for kinetic studies and quantification. bohrium.com The maximum absorbance wavelength (λmax) for related compounds like ethyl 4-nitrobenzoate has been reported at 265 nm. rsc.org A similar λmax would be expected for this compound, allowing for its quantification using a calibration curve prepared with standards of known concentration, following Beer-Lambert law.

Interactive Data Table: UV-Vis Spectrophotometric Data for Related Nitroaromatic Compounds

| Compound | λmax (nm) | Solvent | Reference |

| Ethyl 4-nitrobenzoate | 265, 304 | Not Specified | rsc.org |

| Ethyl 4-bromobenzoate | 264 | Not Specified | rsc.org |

| Ethyl 4-chlorobenzoate | 263 | Not Specified | rsc.org |

To perform a quantitative assay, a stock solution of purified this compound would be prepared in a suitable solvent (e.g., ethanol (B145695) or methanol), and a series of dilutions would be made to create a standard curve of absorbance versus concentration. bohrium.com The absorbance of an unknown sample can then be measured, and its concentration determined by interpolation from the standard curve.

Advanced Separation and Purification Techniques (e.g., flash column chromatography)

Following its synthesis, this compound typically requires purification to remove unreacted starting materials, by-products, and other impurities. Flash column chromatography is a highly effective and rapid technique for this purpose on a preparative scale. rochester.eduucsb.edu

The process involves the use of a stationary phase, most commonly silica (B1680970) gel, and a mobile phase (eluent). rochester.eduyoutube.com The selection of the eluent system is critical and is typically optimized using thin-layer chromatography (TLC) to achieve good separation. youtube.com For compounds of moderate polarity like this compound, a common eluent system would be a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). rsc.orgrochester.edu The polarity of the eluent is adjusted to ensure the desired compound has an optimal retention factor (Rf) on the TLC plate, typically around 0.3, for effective separation on the column. rochester.eduyoutube.com

Interactive Data Table: General Protocol for Flash Column Chromatography Purification

| Step | Description | Key Considerations | Reference |

| 1. Solvent Selection | An appropriate solvent system (e.g., hexanes/ethyl acetate) is chosen based on TLC analysis of the crude mixture. | The target compound should have an Rf value of approximately 0.3 for optimal separation. | rochester.eduucsb.edu |

| 2. Column Packing | The column is packed with silica gel, either as a dry powder or as a slurry with the eluent. A layer of sand is often added on top to protect the silica bed. | Uniform packing is essential to prevent channeling and ensure good separation. The amount of silica depends on the mass of the crude product. | rochester.eduyoutube.com |

| 3. Sample Loading | The crude product is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel. | Using a solvent more polar than the eluent for loading should be avoided to prevent band broadening. | ucsb.edu |

| 4. Elution | The eluent is passed through the column under positive pressure (e.g., with compressed air), and fractions are collected. | The flow rate should be controlled to allow for proper equilibration and separation. | youtube.com |

| 5. Fraction Analysis | The collected fractions are analyzed by TLC to identify those containing the pure product. | Fractions containing the pure compound are combined and the solvent is removed under reduced pressure. | rsc.org |

This technique allows for the efficient isolation of this compound in high purity, which is essential for its subsequent use and accurate characterization. rsc.org

Future Research Directions and Broader Impact of Ethyl 3,4 Dihydroxy 2 Nitrobenzoate Studies in Chemical Sciences

Exploration of Novel Synthetic Pathways

Currently, a documented synthetic route to "Ethyl 3,4-dihydroxy-2-nitrobenzoate" involves the nitration of Ethyl 3,4-dihydroxybenzoate, also known as ethyl protocatechuate. google.com Future research could focus on optimizing this pathway to improve yield, purity, and scalability. Key areas for exploration include:

Reaction Condition Optimization: A systematic investigation into various nitrating agents, solvents, and temperature profiles could lead to a more efficient and selective synthesis. The goal would be to maximize the formation of the desired 2-nitro isomer over other potential regioisomers.

Catalytic Methods: Exploring the use of solid acid catalysts or other heterogeneous catalysts could offer a more environmentally benign and cost-effective alternative to traditional nitration methods that often employ strong acids.

Flow Chemistry: The implementation of continuous flow reactors could provide better control over reaction parameters, enhance safety, and allow for easier scale-up of the synthesis.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Optimized Batch Nitration | Well-understood chemistry | Screening of nitrating agents, solvents, and temperatures. |

| Catalytic Nitration | Greener, reusable catalysts | Development of selective solid acid or metal-based catalysts. |

| Flow Chemistry Synthesis | Improved safety and scalability | Reactor design, optimization of residence time and stoichiometry. |

Advanced Mechanistic Studies of Biological Interactions

The biological activity of "this compound" is currently not characterized. However, its structural motif as an "ortho-nitrated" catechol suggests potential interactions with biological targets. Studies on similar compounds, particularly inhibitors of Catechol-O-methyltransferase (COMT), have shown that the position of the nitro group on the catechol ring is critical for activity and selectivity. mdpi.com

Future mechanistic studies could investigate:

Enzyme Inhibition Assays: Screening "this compound" against a panel of enzymes, particularly those involved in catecholamine metabolism like COMT, could reveal potential inhibitory activity.

Cell-Based Assays: Evaluating the compound's effect on various cell lines could uncover cytotoxic, anti-inflammatory, or antioxidant properties.

Target Identification: If biological activity is observed, advanced techniques such as affinity chromatography or proteomics could be employed to identify the specific protein targets of the compound.

Development of New Derivatives with Enhanced Bioactivity

Should "this compound" exhibit interesting biological properties, it could serve as a scaffold for the development of new derivatives with enhanced potency, selectivity, or pharmacokinetic profiles. Research in this area could involve:

Modification of the Ester Group: Synthesizing a library of analogues with different alkyl or aryl ester groups could modulate the compound's lipophilicity and cell permeability.

Substitution on the Aromatic Ring: Introducing additional functional groups to the benzene (B151609) ring could fine-tune electronic properties and interactions with biological targets.

Bioisosteric Replacement: Replacing the nitro group with other electron-withdrawing groups could alter the compound's reactivity and metabolic stability.

The following table outlines potential derivatization strategies:

| Derivatization Site | Modification Strategy | Desired Outcome |

| Ethyl Ester | Vary alkyl chain length, introduce rings | Modulate solubility and pharmacokinetics. |

| Aromatic Ring | Add halogens, alkyl, or alkoxy groups | Enhance binding affinity and selectivity. |

| Nitro Group | Replace with cyano, sulfonyl, or other groups | Improve metabolic stability and safety profile. |

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work would be crucial in accelerating the study of "this compound" and its derivatives.

Molecular Docking and Dynamics: In silico docking studies could predict the binding modes of the compound with potential protein targets, such as COMT, guiding the design of more potent inhibitors. aimspress.com Molecular dynamics simulations could then be used to understand the stability of these interactions.

Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives with corresponding biological data is available, QSAR models could be developed to correlate specific structural features with activity. mdpi.comnih.gov This would enable the prediction of the bioactivity of novel, yet-to-be-synthesized analogues.

ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of "this compound" and its derivatives, helping to prioritize compounds with favorable drug-like characteristics for further experimental investigation.

The integration of these approaches would create a feedback loop where computational predictions guide experimental work, and experimental results refine the computational models, ultimately leading to a more efficient discovery and development process.

Q & A

Q. What are the recommended synthetic routes for Ethyl 3,4-dihydroxy-2-nitrobenzoate, and how can reaction progress be monitored?

- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification. Start with 3,4-dihydroxy-2-nitrobenzoic acid and ethanol in the presence of concentrated sulfuric acid (as a catalyst). Reflux the mixture at 80–90°C for 4–6 hours. Monitor reaction completion using thin-layer chromatography (TLC) with a mobile phase such as ethyl acetate/petroleum ether (1:2 v/v) . After distillation to remove excess ethanol, purify the product via recrystallization in ethanol. Confirm purity by melting point analysis and elemental composition (CHNS-O).

Q. How should researchers address solubility challenges during purification?